2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione
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Overview
Description
2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a bromobutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact . For instance, simple heating and relatively quick solventless reactions have been used to synthesize these compounds, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. This compound binds to the receptor’s allosteric binding site, modulating its activity and potentially exerting therapeutic effects in neurological disorders . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromobut-2-en-1-yl)isoindoline-1,3-dione is unique due to its specific bromobutyl side chain, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-[(E)-4-bromobut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3+ |
InChI Key |
SEQICEWHVVSOCY-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
Origin of Product |
United States |
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